Lipophilicity Comparison
3-Bromo-1H-indazol-6-amine exhibits an XLogP3 value of 1.900 . This is significantly lower than that of the N1-methylated analog 3-bromo-1-methyl-1H-indazol-6-amine (predicted XLogP3 ~2.5 based on increased hydrophobicity) [1], and distinct from the regioisomeric 6-bromo-1H-indazol-3-amine which possesses a different calculated logP due to altered electron distribution [2]. The intermediate lipophilicity of 3-bromo-1H-indazol-6-amine positions it favorably for balancing membrane permeability and aqueous solubility in drug discovery programs.
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 1.900 |
| Comparator Or Baseline | 3-Bromo-1-methyl-1H-indazol-6-amine: predicted ~2.5; 6-Bromo-1H-indazol-3-amine: distinct value (not directly available but differing logP expected) |
| Quantified Difference | At least 0.6 log unit lower than the N1-methylated derivative, indicating reduced lipophilicity and potential for improved solubility |
| Conditions | Predicted values from chemical structure (Aladdin Scientific, PubChem) |
Why This Matters
Lipophilicity governs compound absorption, distribution, and target engagement; the distinct XLogP3 value of 1.900 ensures that 3-bromo-1H-indazol-6-amine cannot be replaced by its regioisomers or N-alkylated analogs without altering pharmacokinetic profiles.
- [1] ChemBase. 3-Bromo-1-methyl-1H-indazol-6-amine (CID 288011), Molecular Properties (2026). View Source
- [2] PubChem CID 19354410: 3-Bromo-1H-indazol-6-amine, Computed Properties (2026). View Source
